Iodo Substituent Enables >10-Fold Faster Oxidative Addition in Pd-Catalyzed Coupling vs Bromo Analog
Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides. The target compound, bearing a para-iodo substituent, allows for efficient cross-coupling at lower temperatures and catalyst loadings compared to its bromo analog [1][2].
| Evidence Dimension | Relative rate of oxidative addition |
|---|---|
| Target Compound Data | Aryl iodide: relative rate ~10^2–10^3 (normalized to aryl bromide = 1) |
| Comparator Or Baseline | Aryl bromide: relative rate = 1; Aryl chloride: relative rate <10^-2 |
| Quantified Difference | Aryl iodide is approximately 100–1000 times more reactive than aryl bromide in oxidative addition to Pd(0) complexes |
| Conditions | Pd-catalyzed cross-coupling, as reviewed in Chem. Rev. 1995, 95, 2457-2483 |
Why This Matters
The kinetic advantage of the iodo leaving group translates to shorter reaction times, lower catalyst loading, and higher yields, which directly impact cost-efficiency in synthesis procurement.
- [1] N. Miyaura, A. Suzuki, Chem. Rev. 1995, 95, 2457-2483. General reactivity order of aryl halides in Pd-catalyzed cross-coupling: I > Br >> Cl. View Source
- [2] I. P. Beletskaya, A. V. Cheprakov, Chem. Rev. 2000, 100, 3009-3066. The Heck reaction: mechanistic details and synthetic applications. View Source
